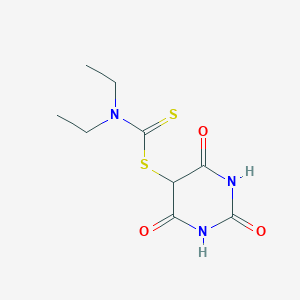![molecular formula C11H17N5O10P2 B232451 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate CAS No. 148253-84-3](/img/structure/B232451.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate, commonly known as acyclovir, is a synthetic nucleoside analogue that has been widely used in the treatment of herpes simplex virus (HSV) infections. The molecule was first synthesized in the 1970s and has since been extensively studied for its antiviral properties.
作用機序
Acyclovir is a prodrug that is activated by the viral thymidine kinase (TK) enzyme. Once activated, acyclovir is converted to its triphosphate form, which is then incorporated into the viral DNA by the viral DNA polymerase. The incorporation of acyclovir triphosphate into the viral DNA results in chain termination, thereby inhibiting further viral DNA synthesis.
Biochemical and Physiological Effects:
Acyclovir has been shown to be highly effective in the treatment of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate infections, with minimal toxicity to host cells. The molecule has a high selectivity index, meaning that it is highly effective at inhibiting viral replication while having minimal effects on host cells.
実験室実験の利点と制限
Acyclovir has been widely used in laboratory experiments to study the mechanisms of viral replication and the effects of antiviral drugs. The molecule is easily synthesized and has a well-characterized mechanism of action, making it a useful tool for researchers studying viral infections.
One limitation of acyclovir is that it is only effective against viruses that have the TK enzyme, which is not present in all viruses. Additionally, the molecule has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on acyclovir and its analogues. One area of research is the development of new acyclovir analogues that are effective against viruses that do not have the TK enzyme. Another area of research is the development of acyclovir formulations that have a longer half-life, which would increase their effectiveness in vivo. Finally, research is ongoing to better understand the mechanism of action of acyclovir and to identify new targets for antiviral therapy.
合成法
Acyclovir is synthesized from guanine, which is modified to form acyclovir by a series of chemical reactions. The synthesis method involves the conversion of guanine to its nucleoside analogue, guanosine, which is then phosphorylated to form acyclovir.
科学的研究の応用
Acyclovir has been extensively studied for its antiviral properties and has been used to treat a variety of viral infections, including [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate-1, [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate-2, and varicella-zoster virus (VZV). The molecule works by inhibiting the replication of the viral DNA, thereby preventing the virus from spreading and causing further damage.
特性
CAS番号 |
148253-84-3 |
|---|---|
製品名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
分子式 |
C11H17N5O10P2 |
分子量 |
441.23 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2/c1-23-2-5-8(25-28(21,22)26-27(18,19)20)7(17)11(24-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
DXBLUALDQQDGLM-IOSLPCCCSA-N |
異性体SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
同義語 |
3'-C-methyladenosine diphosphate 3-MeADP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)





![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)